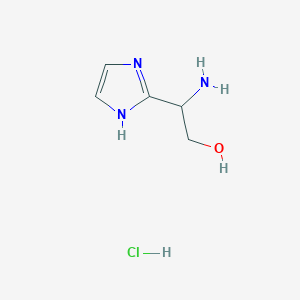![molecular formula C9H10ClN3O B3006984 4-Chloro-2-methyl-5-[methyl(prop-2-ynyl)amino]pyridazin-3-one CAS No. 1825657-81-5](/img/structure/B3006984.png)
4-Chloro-2-methyl-5-[methyl(prop-2-ynyl)amino]pyridazin-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-2-methyl-5-[methyl(prop-2-ynyl)amino]pyridazin-3-one, also known as PD173074, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It acts as a potent and selective inhibitor of fibroblast growth factor receptor 1 (FGFR1), which is a tyrosine kinase receptor that plays a crucial role in cell growth, differentiation, and survival.
Wirkmechanismus
4-Chloro-2-methyl-5-[methyl(prop-2-ynyl)amino]pyridazin-3-one acts as a potent and selective inhibitor of FGFR1 by binding to its ATP-binding site, which prevents the receptor from phosphorylating downstream signaling molecules. This leads to the inhibition of cell growth, differentiation, and survival, which is essential for the development and progression of various diseases.
Biochemical and Physiological Effects:
4-Chloro-2-methyl-5-[methyl(prop-2-ynyl)amino]pyridazin-3-one has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, migration, and survival, induction of apoptosis, and modulation of gene expression. These effects are mediated through the inhibition of FGFR1 signaling pathway, which plays a crucial role in various cellular processes.
Vorteile Und Einschränkungen Für Laborexperimente
4-Chloro-2-methyl-5-[methyl(prop-2-ynyl)amino]pyridazin-3-one has several advantages for lab experiments, including its high potency and selectivity for FGFR1, which allows for the specific inhibition of this receptor without affecting other tyrosine kinase receptors. However, 4-Chloro-2-methyl-5-[methyl(prop-2-ynyl)amino]pyridazin-3-one also has some limitations, including its poor solubility in water, which can affect its bioavailability and efficacy in vivo.
Zukünftige Richtungen
4-Chloro-2-methyl-5-[methyl(prop-2-ynyl)amino]pyridazin-3-one has several potential future directions for research, including the development of more potent and selective FGFR1 inhibitors, the investigation of its therapeutic potential in other diseases, and the evaluation of its combination therapy with other drugs. Additionally, the development of new delivery systems for 4-Chloro-2-methyl-5-[methyl(prop-2-ynyl)amino]pyridazin-3-one could improve its bioavailability and efficacy in vivo.
Synthesemethoden
4-Chloro-2-methyl-5-[methyl(prop-2-ynyl)amino]pyridazin-3-one can be synthesized through a multistep process involving the reaction of 2-chloro-5-nitropyridine with propargylamine, followed by reduction with palladium on carbon and subsequent reaction with 2-methyl-3-oxobutanenitrile. The final product is obtained after purification through column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
4-Chloro-2-methyl-5-[methyl(prop-2-ynyl)amino]pyridazin-3-one has been extensively studied for its potential therapeutic applications in various diseases, including cancer, cardiovascular disease, and neurological disorders. In cancer, 4-Chloro-2-methyl-5-[methyl(prop-2-ynyl)amino]pyridazin-3-one has been shown to inhibit the growth and proliferation of cancer cells by blocking the activation of FGFR1 signaling pathway. In cardiovascular disease, 4-Chloro-2-methyl-5-[methyl(prop-2-ynyl)amino]pyridazin-3-one has been shown to prevent the development of atherosclerosis by reducing the migration and proliferation of smooth muscle cells. In neurological disorders, 4-Chloro-2-methyl-5-[methyl(prop-2-ynyl)amino]pyridazin-3-one has been shown to promote axonal regeneration and functional recovery after spinal cord injury.
Eigenschaften
IUPAC Name |
4-chloro-2-methyl-5-[methyl(prop-2-ynyl)amino]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN3O/c1-4-5-12(2)7-6-11-13(3)9(14)8(7)10/h1,6H,5H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISAHSXPUULIRPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=C(C=N1)N(C)CC#C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-methyl-5-[methyl(prop-2-ynyl)amino]pyridazin-3-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-(benzo[d]oxazol-2-yl)phenyl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B3006904.png)

![7-Methoxypyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3006906.png)
![4-(Methylsulfanyl)-2-[(3,4,5-trimethoxyphenyl)formamido]butanoic acid](/img/structure/B3006907.png)

![3-[(4-Bromopyrazol-1-yl)methyl]-N-(2-methoxyphenyl)azetidine-1-carboxamide](/img/structure/B3006909.png)
![N-(2,4-difluorophenyl)-2-[(2-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B3006911.png)

![2-[1-(2-Chloropropanoyl)-5,5-difluoroazepan-4-yl]acetonitrile](/img/structure/B3006914.png)
![3-amino-6-phenyl-N-(4-sulfamoylphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B3006915.png)
![N-[4-[Methoxy(methyl)carbamoyl]phenyl]-1,2,5-dithiazepane-5-carboxamide](/img/structure/B3006919.png)

